molecular formula C12H20O4-2 B8454917 Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Cat. No.: B8454917
M. Wt: 228.28 g/mol
InChI Key: GZXJUSAZKVWMKM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis- is a useful research compound. Its molecular formula is C12H20O4-2 and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20O4-2

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H18.2H2O2/c1-9(2)11-6-5-7-12(8-11)10(3)4;2*1-2/h5-10H,1-4H3;2*1-2H/p-2

InChI Key

GZXJUSAZKVWMKM-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C.O[O-].O[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In accordance with one preferred embodiment of the present invention, there is provided a process for the preparation of resorcin comprising contacting impure meta-diisopropylbenzene dihydroperoxide obtained by liquid phase air oxidation of meta-diisopropylbenzene and/or meta-diisopropylbenzene monohydroperoxide, with a synthetic silica-alumina catalyst having a silica content of 60 to 95% by weight and a specific surface area of at least 100 m2 /g, under refluxing conditions in a mixed solvent of a ketone and an aromatic hydrocarbon containing 0.3 to 1.0% by weight of water based on the total starting mixture.
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Synthesis routes and methods II

Procedure details

The raw material liquid for oxidation usually contains 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 10 to 40% by weight of m-diisopropylbenzene. As usual reaction conditions, a temperature of 70 to 110° C., a pressure of 0 to 1 MPaG, a residence time of about 0.01 to 50 hours and the like are illustrated. As an apparatus used in the oxidation step, for example, a flowing type or batch type reaction vessel or reaction column can be listed. The oxidation reaction mixture obtained in the oxidation step usually contains 3 to 30% by weight of m-diisopropylbenzene dihydroperoxide and 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 35% by weight or less of m-diisopropylbenzene.
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m-diisopropylbenzene monohydroperoxide
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Synthesis routes and methods III

Procedure details

The objects of the present invention are achieved by a process in which diisopropylbenzene, comprised of m-diisopropylbenzene diisopropylbenzene and less than 6% o-diisopropylbenzene, is oxidized under anhydrous, non-alkaline conditions with oxygen or air at about 85° C.-95° C. in a continuous process. The hydroperoxidation method of the present invention produced a 92.8% yield of m-diisopropylbenzene dihydroperoxide (m-DHP) and m-diisopropylbenzene hydroxyhydroperoxide (m-HHP), of which approximately 75% was m-DHP and 25% was m-HHP. Furthermore, the composition remains substantially the same through at least ten cycles of batch operations.
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m-diisopropylbenzene hydroxyhydroperoxide
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m-diisopropylbenzene diisopropylbenzene
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